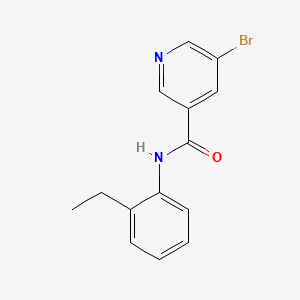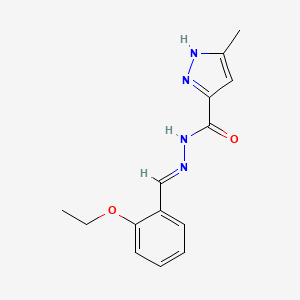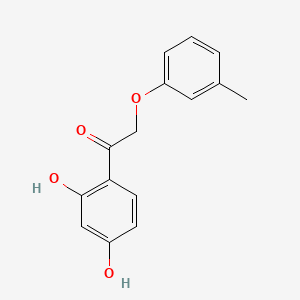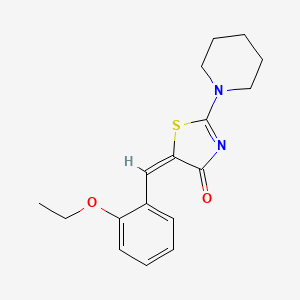![molecular formula C18H13N5O3S2 B5527384 N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5527384.png)
N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, closely related to the compound , involves cyclocondensation reactions and the use of specific reagents to introduce various functional groups that characterize the final compound. One such method includes the reaction of carbohydrazones with thioglycolic acid in DMF to produce novel derivatives. This process is significant for the introduction of the benzothiazolyl group, a critical component of the target compound (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's reactivity and biological activity. Techniques such as NMR, IR, and mass spectroscopy are typically employed to elucidate the structure. For compounds with a benzothiazolyl moiety, spectral analysis confirms the presence of this group and helps in detailing the molecular framework, as seen in recent syntheses (Senthilkumar, Umarani, & Satheesh, 2021).
Chemical Reactions and Properties
The reactivity of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide involves interactions with various reagents and conditions to form different derivatives. These reactions often exploit the nucleophilic sites for further functionalization. For example, the transformation of pyrazole derivatives under specific conditions leads to the formation of compounds with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined through analytical methods such as X-ray crystallography and thermal analysis. These properties are essential for the compound's application in various fields. Studies like the one by Kumara et al. (2018) provide insights into the crystal structure and thermal behavior of pyrazole derivatives, which are critical for understanding the stability and solubility of the compound (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, stability under various conditions, and interaction with metals or other organic compounds, are vital for the compound's utility in chemical synthesis and potential biological applications. The study by Argilagos et al. (1997) on isomerization reactions provides insight into the chemical behavior of benzothiazol derivatives under certain conditions, offering a glimpse into the versatility of such compounds in synthetic chemistry (Argilagos, Trimiño, Cabrera, Linden, & Heimgartner, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S2/c1-22-15(6-7-19-22)17(24)20-11-8-12(23(25)26)10-13(9-11)27-18-21-14-4-2-3-5-16(14)28-18/h2-10H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXOGPQRPWMBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC(=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)



![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5527319.png)
![4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5527338.png)
![N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5527346.png)

![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)
![2-methyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5527374.png)
![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)


